Teicoplanin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

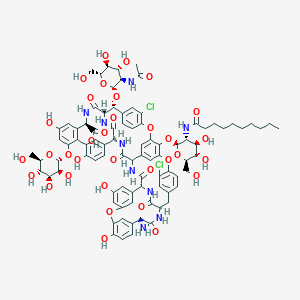

Teicoplanin is a glycopeptide antibiotic produced by Actinoplanes teichomiceticus . It is effective against Gram-positive bacteria resistant to β-lactam antibiotics . Its mechanism of action is through inhibition of bacterial cell wall biosynthesis . It is used to treat severe bacterial infections .

Synthesis Analysis

Teicoplanin is produced by the actinobacterium Actinoplanes teichomyceticus . The biosynthesis of Teicoplanin involves a complex interplay of structural, regulatory, and resistance genes . Genetic and nutritional factors contribute to the regulation of teicoplanin biosynthesis . Some of these factors have been successfully applied for improving teicoplanin production .Molecular Structure Analysis

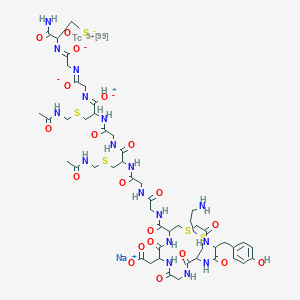

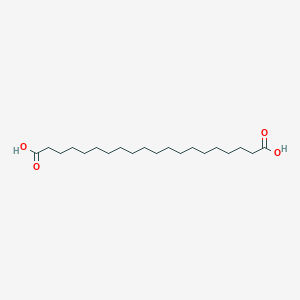

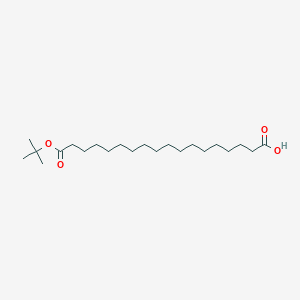

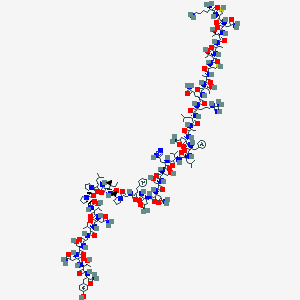

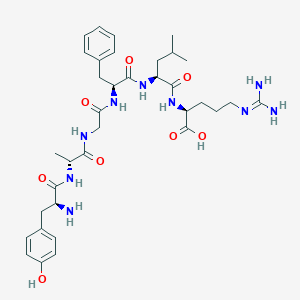

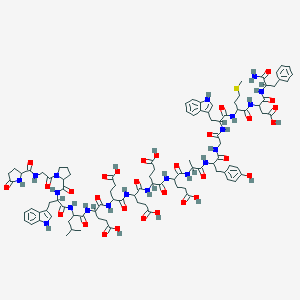

Teicoplanin’s main chemical structure is a heptapeptide with three monosaccharide residues: α-D-mannose, N-acetyl-β-D-glucosamine, and N-acyl-β-D-glucosamine . There are six major subtypes (A2-1 through A2-5, and A3-1) and four minor subtypes (from RS-1 to RS-4) of Teicoplanin .Chemical Reactions Analysis

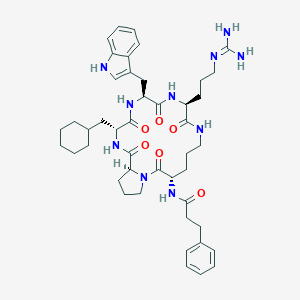

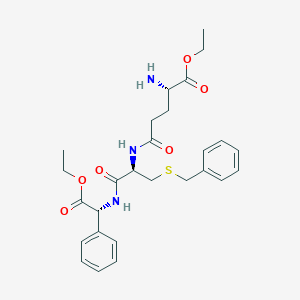

Chemical reactions have been discovered that achieve site-selective alteration of teicoplanin . Utilizing peptide-based additives that alter reaction selectivities, certain bromo-teicoplanins are accessible . These new compounds are also scaffolds for selective cross-coupling reactions, enabling further molecular diversification .Physical And Chemical Properties Analysis

Teicoplanin has a molecular formula of C78H77Cl2N8O33R and a molecular weight of 1709.39 . It is sparingly soluble in water .Applications De Recherche Scientifique

Teicoplanin: A Comprehensive Analysis of Scientific Research Applications

Treatment of Gram-Positive Bacterial Infections: Teicoplanin is widely recognized for its efficacy in treating serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It serves as a valuable alternative to vancomycin due to its similar antimicrobial activity and lower incidence of adverse effects like nephrotoxicity and infusion reactions .

2. Alternative to Vancomycin for Renal Dysfunction Patients Due to its reduced nephrotoxicity, Teicoplanin is often preferred over vancomycin for patients with renal dysfunction. This makes it a safer option for long-term treatment in this vulnerable patient group .

Potential Therapeutic Agent Against COVID-19: Recent studies have indicated that Teicoplanin may have therapeutic potential against COVID-19. In vitro studies have shown promising results, suggesting that Teicoplanin could interfere with the virus’s ability to infect host cells .

Pharmacokinetic Modeling for Optimal Dosage: Research has been conducted to develop pharmacokinetic models for Teicoplanin to determine optimal dosage regimens, especially for patients with normal renal function. This aims to maximize therapeutic efficacy while minimizing the risk of toxicity .

Biotechnological Production and Biosynthesis: The biosynthesis and biotechnological production of Teicoplanin are areas of active research. Understanding the genetic and nutritional factors that regulate its production can lead to improved yields and more efficient manufacturing processes .

Mécanisme D'action

Target of Action

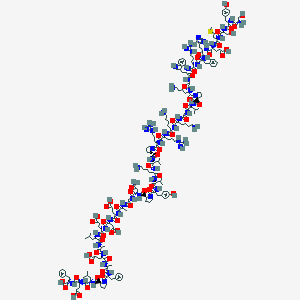

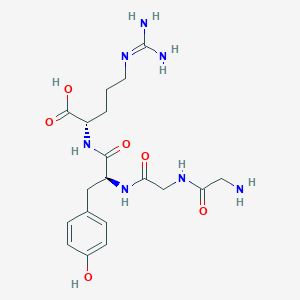

Teicoplanin, a glycopeptide antibiotic, primarily targets the bacterial cell wall . It specifically binds to the D-Ala-D-Ala terminus of lipid II, a critical component in the last (extracellular) step of peptidoglycan biosynthesis .

Mode of Action

Teicoplanin inhibits peptidoglycan polymerization, a crucial process in bacterial cell wall synthesis . By binding to the D-Ala-D-Ala terminus of lipid II, it prevents the cross-linking of peptidoglycan chains, thereby inhibiting bacterial cell wall synthesis . This interaction disrupts the structural integrity of the bacterial cell wall, leading to cell death .

Biochemical Pathways

The biochemical pathway affected by teicoplanin is the peptidoglycan biosynthesis pathway . Peptidoglycan is a major component of the bacterial cell wall and provides structural strength. By inhibiting its synthesis, teicoplanin disrupts the cell wall structure, leading to bacterial cell death .

Pharmacokinetics

Teicoplanin exhibits a triexponential decay in its pharmacokinetics, with half-lives of 0.4 to 1 hour, 4.7 to 15.4 hours, and 83 to 168 hours . The volume of distribution at steady state is 0.9 to 1.6 L/kg . It is predominantly bound to plasma proteins (90% to 95%) and is eliminated predominantly by the kidneys . Only 2 to 3% of an intravenously administered dose is metabolized .

Result of Action

The primary result of teicoplanin’s action is the death of the bacterial cell . By inhibiting peptidoglycan synthesis, teicoplanin disrupts the bacterial cell wall, leading to cell lysis and death . This makes it effective in treating various infections caused by gram-positive bacteria .

Action Environment

The efficacy of teicoplanin can be influenced by various environmental factors. For instance, the absorption rate and clearance of teicoplanin can be affected by the patient’s renal function . Furthermore, the effectiveness of teicoplanin can be influenced by the bacterial strain and its resistance mechanisms .

Safety and Hazards

Teicoplanin can cause hypersensitivity reactions including rash, bronchospasm, and fever, which require discontinuation of the drug . Blood dyscrasias, renal and hepatic impairment can occur rarely . Adverse effects are more likely to occur with the higher dosing schedule and with prolonged therapy .

Orientations Futures

Due to its efficiency and low cytotoxicity, teicoplanin has been used for patients with complications, including pediatric and immunocompromised patients . Its action against RNA viruses, including SARS-CoV2, has been proven in vitro . Therefore, teicoplanin could become a drug of choice in the treatment of COVID-19 patients .

Propriétés

IUPAC Name |

(1S,2R,19R,22S,34S,37R,40R,52R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H97Cl2N9O33/c1-3-4-5-6-7-8-9-10-60(108)94-68-74(113)71(110)58(32-101)129-87(68)132-78-55-26-40-27-56(78)126-52-18-14-38(24-47(52)90)77(131-86-67(92-34(2)103)73(112)70(109)57(31-100)128-86)69-84(121)98-66(85(122)123)45-29-42(105)30-54(127-88-76(115)75(114)72(111)59(33-102)130-88)61(45)44-23-37(13-15-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-21-41(104)28-43(22-39)124-53-25-36(12-16-50(53)107)62(91)80(117)93-48(79(116)95-64)20-35-11-17-51(125-55)46(89)19-35/h11-19,21-30,48,57-59,62-77,86-88,100-102,104-107,109-115H,3-10,20,31-33,91H2,1-2H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123)/t48-,57-,58-,59-,62+,63-,64+,65-,66-,67-,68-,69+,70-,71-,72-,73-,74-,75+,76+,77-,86+,87+,88+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNLLBUOHPVGFT-VPMXZCLFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H97Cl2N9O33 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1879.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Targocid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.